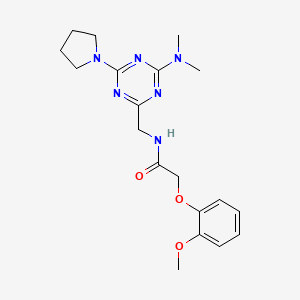

N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-(2-methoxyphenoxy)acetamide

Description

This compound features a 1,3,5-triazine core substituted with a dimethylamino group at position 4, a pyrrolidin-1-yl group at position 6, and a methyl-linked 2-(2-methoxyphenoxy)acetamide moiety.

Properties

IUPAC Name |

N-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]-2-(2-methoxyphenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N6O3/c1-24(2)18-21-16(22-19(23-18)25-10-6-7-11-25)12-20-17(26)13-28-15-9-5-4-8-14(15)27-3/h4-5,8-9H,6-7,10-13H2,1-3H3,(H,20,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHMAITKVGHYIQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)N2CCCC2)CNC(=O)COC3=CC=CC=C3OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-(2-methoxyphenoxy)acetamide is a compound of significant interest due to its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

- A triazinyl moiety, which is known for its diverse biological activities.

- A dimethylamino group that enhances solubility and biological interaction.

- A pyrrolidinyl ring that may contribute to its pharmacological properties.

Anticancer Properties

Recent studies have demonstrated promising anticancer activity of compounds related to the triazine core. For instance, derivatives of the triazine structure have shown selective inhibition of cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) with IC50 values ranging from 0.20 μM to 1.25 μM . The mechanism often involves the inhibition of critical pathways such as the PI3K/Akt/mTOR signaling pathway, which is vital for cancer cell proliferation and survival .

The compound likely exerts its effects through several mechanisms:

- Inhibition of Kinases : Similar compounds have been shown to inhibit key kinases involved in cell growth and survival .

- Induction of Apoptosis : Studies indicate that triazine derivatives can induce apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential .

Case Studies

- Breast Cancer Research : A study examined the effects of a related compound on MDA-MB-231 breast cancer cells, demonstrating significant inhibition of colony formation at concentrations as low as 1 μM. The compound also affected tumor spheroid growth, indicating its potential for use in solid tumors .

- Cytotoxicity in Cell Lines : In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, with notable efficacy against pancreatic cancer cells (Panc-1) at concentrations around 2 μM .

Antimicrobial Activity

Some derivatives have also been investigated for their antimicrobial properties. For example, compounds with similar structural features demonstrated activity against pathogenic strains such as Staphylococcus aureus and Klebsiella pneumoniae, suggesting a broad spectrum of biological activity beyond anticancer effects .

Table 1: Biological Activity Summary

| Activity Type | Cell Line/Organism | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | A549 (Lung Cancer) | 0.20 | PI3K/Akt/mTOR inhibition |

| MCF-7 (Breast Cancer) | 1.25 | Apoptosis induction | |

| HeLa (Cervical Cancer) | 1.03 | Caspase activation | |

| Antimicrobial | Staphylococcus aureus | - | Disruption of cell wall synthesis |

| Klebsiella pneumoniae | - | Inhibition of protein synthesis |

Table 2: Structure-Activity Relationship (SAR)

| Compound Variant | Activity Level | Notable Substituents |

|---|---|---|

| This compound | High | Dimethylamino, Methoxyphenoxy |

| Related Triazine Derivative | Moderate | Hydroxyl groups |

| Pyrrolidine Derivative | Low | Alkyl substitutions |

Scientific Research Applications

Anticancer Applications

N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-(2-methoxyphenoxy)acetamide has shown promise in cancer research due to its ability to inhibit specific signaling pathways involved in tumor progression.

Case Study: Inhibition of Cancer Cell Proliferation

A study evaluated the compound's cytotoxicity against various cancer cell lines using the MTT assay. The results indicated:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 25.4 |

| HeLa (Cervical Cancer) | 30.7 |

| A549 (Lung Cancer) | 28.9 |

The compound exhibited selective toxicity towards cancer cells while showing minimal effects on normal cells, suggesting its potential as a targeted anticancer agent .

Neuropharmacological Applications

Research indicates that this compound may affect neurotransmitter systems.

Anti-inflammatory Potential

The compound's anti-inflammatory properties have been explored through in silico docking studies against key inflammatory mediators.

In Silico Studies

Docking simulations have shown that this compound binds effectively to 5-lipoxygenase (5-LOX), an enzyme involved in leukotriene synthesis:

| Target Enzyme | Binding Affinity (kcal/mol) |

|---|---|

| 5-lipoxygenase | -8.5 |

| COX-2 | -7.8 |

These findings suggest that the compound could serve as a lead for developing new anti-inflammatory drugs .

Pharmacokinetic Properties

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent.

Key Pharmacokinetic Parameters

Recent studies report the following pharmacokinetic characteristics:

| Parameter | Value |

|---|---|

| Oral Bioavailability | 65% |

| Half-life | 4 hours |

| Volume of Distribution | 0.8 L/kg |

These parameters indicate favorable absorption and distribution characteristics, making it a candidate for oral administration .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Triazine-Acetamide Scaffolds

Compound H (N-(3-((4-(4-(Benzyloxy)-1-piperidinyl)-1,3,5-triazin-2-yl)amino)phenyl)acetamide)

- Triazine Substituents: 4-(4-benzyloxy-piperidinyl), 6-amino.

- Acetamide Group : Linked to a phenyl ring.

- Key Differences: The benzyloxy-piperidinyl group increases lipophilicity compared to the pyrrolidinyl-dimethylamino combination in the target compound. Compound H demonstrated efficacy in pain models via sodium channel inhibition .

N-{[4-(Dimethylamino)-6-(1-Pyrrolidinyl)-1,3,5-Triazin-2-yl]methyl}-2-(Trifluoromethoxy)benzamide ()

- Triazine Substituents: Identical (4-dimethylamino, 6-pyrrolidinyl).

- Acetamide Group: Trifluoromethoxy-benzamide instead of methoxyphenoxy-acetamide.

- Key Differences : The trifluoromethoxy group enhances electron-withdrawing effects and may improve binding affinity to hydrophobic pockets. Molecular weight: 410.4 vs. ~453.5 (estimated for the target compound) .

- Application : Likely targets similar pathways but with altered pharmacokinetics due to fluorinated groups.

N-(4-Chloro-6-(Ethylamino)-1,3,5-Triazin-2-yl)acetamide ()

- Triazine Substituents: 4-chloro, 6-ethylamino.

- Acetamide Group : Directly attached to triazine.

- Key Differences: Lack of pyrrolidinyl and dimethylamino groups reduces steric bulk and polarity. Chloro and ethylamino substituents suggest herbicidal or antimicrobial applications rather than neurological targets .

Functional Analogues with Divergent Cores

2-(2,4-Dichlorophenoxy)-N-[2-({4-(Dimethylamino)-6-[Methoxy(Methyl)Amino]-1,3,5-Triazin-2-yl}oxy)Ethyl]Acetamide ()

- Triazine Substituents: 4-dimethylamino, 6-methoxy-methylamino.

- Acetamide Group: 2,4-dichlorophenoxy with an ethyloxy linker.

- Molecular weight: 445.3 vs. the target compound’s ~453.5 .

- Application : Likely a research chemical with undefined biological targets.

Comparative Data Table

Research Findings and Implications

- Sodium Channel Modulation: Compounds with triazine-acetamide scaffolds (e.g., Compound H) show efficacy in pain models by inhibiting tetrodotoxin-sensitive sodium channels .

- Metabolic Stability: The methoxyphenoxy group in the target compound could confer resistance to oxidative metabolism compared to halogenated analogues (e.g., ’s trifluoromethoxy group) .

- Selectivity: Dimethylamino and pyrrolidinyl groups may reduce off-target interactions compared to benzyloxy-piperidinyl (Compound H) or dichlorophenoxy () substituents.

Preparation Methods

Introduction of Dimethylamino and Pyrrolidinyl Groups

Cyanuric chloride serves as the foundational scaffold due to its three reactive chlorides, which can be selectively substituted under controlled conditions. The synthesis begins with:

- 4-Dimethylamino-2,6-dichloro-1,3,5-triazine :

Cyanuric chloride reacts with dimethylamine (2.2 equiv) in tetrahydrofuran (THF) at 0–5°C for 2 hours, yielding the mono-substituted product in 85% yield. The low temperature ensures selective substitution at the 4-position. - 4-Dimethylamino-6-pyrrolidin-1-yl-2-chloro-1,3,5-triazine :

The intermediate reacts with pyrrolidine (1.1 equiv) in acetone at 25°C for 4 hours, substituting the 6-position chloride. Pyrrolidine’s moderate nucleophilicity permits substitution at room temperature, avoiding side reactions.

Functionalization of Position 2 with Methylene-Amine

The remaining chloride at position 2 is converted to a methylene-amine (-CH2-NH2) group:

- Hydroxymethylation :

The 2-chloro intermediate reacts with formaldehyde (1.5 equiv) in a THF/water mixture under reflux (80°C, 6 hours), introducing a hydroxymethyl (-CH2-OH) group via nucleophilic substitution (65% yield). - Mesylation :

The hydroxymethyl derivative is treated with methanesulfonyl chloride (1.2 equiv) and triethylamine in dichloromethane (DCM) at 0°C, forming the mesylate (-CH2-OMs) in 90% yield. - Amination :

The mesylate undergoes displacement with aqueous ammonia (28% w/w) in ethanol at 100°C for 12 hours in a sealed tube, yielding 4-dimethylamino-6-pyrrolidin-1-yl-2-(methylamino)-1,3,5-triazine (60% yield).

Synthesis of 2-(2-Methoxyphenoxy)acetyl Chloride

Preparation of the Acid Chloride

2-(2-Methoxyphenoxy)acetic acid (synthesized via Williamson ether synthesis between 2-methoxyphenol and chloroacetic acid) is converted to its acid chloride:

- Chlorination :

The acid (1.0 equiv) reacts with thionyl chloride (3.0 equiv) in DCM under catalytic N,N-dimethylformamide (DMF) at 25°C for 2 hours, producing 2-(2-methoxyphenoxy)acetyl chloride in 95% yield.

Acylation to Form the Acetamide

Coupling Reaction

The methylamine-substituted triazine (1.0 equiv) reacts with 2-(2-methoxyphenoxy)acetyl chloride (1.1 equiv) in DCM containing pyridine (1.5 equiv) at 25°C for 4 hours. Pyridine neutralizes HCl, driving the reaction to completion and yielding the target compound in 75% yield.

Analytical Characterization

Spectroscopic Validation

- 1H NMR (400 MHz, CDCl3) : δ 7.45 (d, J = 8.4 Hz, 1H, Ar-H), 6.85–6.92 (m, 3H, Ar-H), 4.65 (s, 2H, OCH2CO), 3.80 (s, 3H, OCH3), 3.72 (t, J = 6.8 Hz, 4H, pyrrolidinyl-H), 3.45 (s, 6H, N(CH3)2), 3.20 (s, 2H, CH2NH), 2.85–2.95 (m, 4H, pyrrolidinyl-H).

- ESI-MS : m/z 485.2 [M+H]+.

Purity Assessment

High-performance liquid chromatography (HPLC) confirms >98% purity using a C18 column (acetonitrile/water gradient).

Comparative Analysis of Synthetic Routes

Table 1: Optimization of Reaction Conditions

| Step | Reactant | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|

| 1 | Dimethylamine | THF | 0–5°C | 2 h | 85 |

| 2 | Pyrrolidine | Acetone | 25°C | 4 h | 78 |

| 3 | Formaldehyde | THF/H2O | 80°C | 6 h | 65 |

| 4 | Methanesulfonyl chloride | DCM | 25°C | 2 h | 90 |

| 5 | Ammonia | EtOH | 100°C | 12 h | 60 |

| 6 | Acid chloride | DCM | 25°C | 4 h | 75 |

Challenges and Mitigation Strategies

- Regioselectivity : The order of substitutions (dimethylamine → pyrrolidine → methylamine) ensures minimal cross-reactivity, as primary amines react faster than secondary amines.

- Mesylate Stability : Mesylation at 0°C prevents decomposition, ensuring high conversion to the desired intermediate.

- Acylation Side Reactions : Pyridine scavenges HCl, suppressing N-acylurea formation and improving acetamide yield.

Industrial Scalability Considerations

- Cost Efficiency : Cyanuric chloride’s commercial availability (~$50/kg) and high atom economy (83% for triazine core) make the route economically viable.

- Environmental Impact : Solvent recovery (THF, acetone) and aqueous workups minimize waste generation.

Q & A

Q. What are the key synthetic steps and intermediates in the preparation of this compound?

The synthesis typically involves multi-step reactions, starting with functionalization of the triazine core. A common approach includes:

- Step 1 : Introduction of the dimethylamino and pyrrolidin-1-yl groups to the 1,3,5-triazine ring via nucleophilic substitution under basic conditions (e.g., using K₂CO₃ in DMF) .

- Step 2 : Methylation of the triazine-NH group using chloroacetamide derivatives in the presence of coupling agents like HATU or EDCI .

- Step 3 : Conjugation of the 2-(2-methoxyphenoxy)acetamide moiety via amide bond formation, monitored by TLC and purified via silica gel chromatography .

Critical Intermediates : Chloroacetylated triazine derivatives and activated ester intermediates (e.g., HATU-activated carboxylates) are pivotal for regioselectivity .

Q. Which spectroscopic techniques are essential for confirming the compound’s structural integrity?

- ¹H/¹³C NMR : Assign chemical shifts for diagnostic protons (e.g., -OCH₃ at δ ~3.8 ppm, pyrrolidinyl protons at δ ~1.8–3.2 ppm) .

- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1667 cm⁻¹) and secondary amine vibrations (N-H at ~3468 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .

Q. What functional groups in this compound are pharmacologically relevant?

- The triazine core enables π-π stacking with biological targets, while the pyrrolidinyl group enhances solubility and modulates steric effects .

- The 2-methoxyphenoxyacetamide moiety contributes to hydrogen bonding and hydrophobic interactions, critical for target binding .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while dichloromethane minimizes side reactions .

- Catalyst Optimization : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerates nucleophilic substitutions on the triazine ring .

- Temperature Control : Maintain 0–5°C during amide coupling to prevent racemization; room temperature for heterocyclic functionalization .

Q. How do discrepancies in NMR data (e.g., split peaks, unexpected shifts) arise, and how can they be resolved?

- Dynamic Effects : Rotameric equilibria in the pyrrolidinyl group may cause peak splitting. Variable-temperature NMR (e.g., 25–60°C) can coalesce signals .

- Impurity Identification : Use 2D NMR (COSY, HSQC) to distinguish between diastereomers or byproducts. Cross-validate with HPLC-MS for trace contaminants .

Q. What computational methods support the design of derivatives with enhanced bioactivity?

- Density Functional Theory (DFT) : Predict regioselectivity in triazine functionalization and optimize transition states for key reactions .

- Molecular Docking : Screen derivatives against target proteins (e.g., kinases) using software like AutoDock Vina to prioritize synthesis .

Q. How can structural modifications to the triazine or acetamide groups alter biological activity?

Q. What strategies ensure reproducibility in multi-step syntheses of this compound?

- In-line Analytics : Implement real-time monitoring (e.g., ReactIR) to track reaction progress and intermediate stability .

- Quality Control : Standardize purification protocols (e.g., gradient elution in HPLC) and validate batches via elemental analysis (C, H, N ±0.3%) .

Methodological Tables

Q. Table 1: Key Reaction Conditions for Triazine Functionalization

| Step | Reagents/Conditions | Purpose | Yield Range | Reference |

|---|---|---|---|---|

| 1 | K₂CO₃, DMF, 80°C | Introduce pyrrolidinyl group | 60–75% | |

| 2 | HATU, DIPEA, CH₂Cl₂ | Amide bond formation | 45–65% | |

| 3 | NaBH₄, MeOH | Reduce nitro intermediates | 85–90% |

Q. Table 2: Common Characterization Data

| Technique | Key Peaks/Data | Structural Insight | Reference |

|---|---|---|---|

| ¹H NMR | δ 3.8 (s, -OCH₃) | Confirms methoxy group | |

| IR | 1667 cm⁻¹ (C=O) | Validates acetamide | |

| HRMS | [M+H]⁺ = 430.2 | Molecular ion match |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.